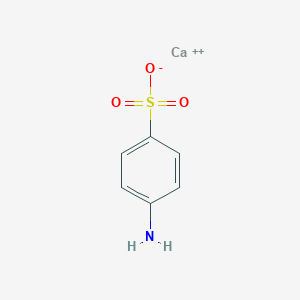

Calcium bis(sulphanilate)

Descripción

Calcium bis(sulphanilate) (CAS: 71597-87-0; EINECS: 275-652-4) is a calcium salt derived from sulphanilic acid, typically associated with sulfonate or sulfonic acid derivatives. Chemically, sulphanilate is distinct from hydroxy-methylthio-butyrate, as the former implies a sulfonate group linked to an aromatic amine (e.g., 4-aminobenzenesulfonate), while the latter is a sulfur-containing aliphatic carboxylate. Further structural clarification is required, but current registrations classify it as a calcium-based compound with applications in niche industrial or biochemical processes.

Propiedades

Número CAS |

20296-94-0 |

|---|---|

Fórmula molecular |

C6H6CaNO3S+ |

Peso molecular |

212.26 g/mol |

Nombre IUPAC |

calcium;4-aminobenzenesulfonate |

InChI |

InChI=1S/C6H7NO3S.Ca/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+2/p-1 |

Clave InChI |

RPVRDRCPXRUBCM-UHFFFAOYSA-M |

SMILES canónico |

C1=CC(=CC=C1N)S(=O)(=O)[O-].[Ca+2] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Calcium bis(sulphanilate) can be synthesized through the reaction of calcium chloride with sulphanilic acid in an aqueous medium. The reaction typically involves dissolving sulphanilic acid in water, followed by the addition of calcium chloride solution. The mixture is then stirred and heated to facilitate the formation of calcium bis(sulphanilate) precipitate, which is subsequently filtered and dried.

Industrial Production Methods

Industrial production of calcium bis(sulphanilate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize the production process.

Análisis De Reacciones Químicas

Coordination Reactions

Calcium bis(sulphanilate) acts as a ligand, coordinating with metal ions through its sulfonate groups. The calcium ion serves as a central cation, enabling interactions with other metal ions (e.g., Zn²⁺, Cu²⁺) or macrocycles.

Key Observations :

-

Metal Ion Binding : The compound binds to divalent cations (e.g., Zn²⁺, Cu²⁺) via its sulfonate groups, forming stable coordination complexes.

-

Spectroscopic Analysis : UV-Vis and NMR spectroscopy are used to quantify binding affinities and coordination geometries.

Inclusion Complex Formation

Calcium bis(sulphanilate) forms pseudorotaxanes with cyclodextrin (CD) dimers through a dual mechanism:

-

Coordination : The calcium ion binds to a macrocyclic -crown ether.

-

Inclusion : The sulfanilate groups thread into adjacent CD cavities.

Mechanism :

The reaction occurs in aqueous conditions, with NMR data (e.g., ROESY cross-peaks) confirming the inclusion of aromatic sulfanilate groups into CD cavities while the calcium ion coordinates with the crown ether .

Association Constants for Inclusion Complexes

| Cyclodextrin Dimer | Association Constant (Kₐ, M⁻¹) | Reference |

|---|---|---|

| Dimer 1 | 5.4 × 10⁴ | |

| Dimer 3 | 1.4 × 10⁴ |

Spectroscopic Evidence

Aplicaciones Científicas De Investigación

Calcium bis(sulphanilate) has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosulfur compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of calcium bis(sulphanilate) involves its interaction with various molecular targets and pathways. The sulphanilic acid moiety can interact with enzymes and receptors, modulating their activity. The calcium ion plays a role in stabilizing the compound and facilitating its interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Chemical Properties

The table below compares calcium bis(sulphanilate) with structurally analogous calcium salts:

*Note: Molecular formula for calcium bis(sulphanilate) is ambiguously reported.

Solubility and Stability

- Calcium bis(sulphanilate): Limited solubility data available. Sulfonate salts generally exhibit moderate water solubility, depending on substituents.

- Calcium gluconate: Highly water-soluble (3.3 g/100 mL at 25°C), widely used in intravenous calcium therapy .

- Calcium bis(dihydrogenphosphate): Soluble in water (1.2 g/100 mL) but hydrolyzes in moist environments .

Research Findings

- Thermal Stability: Chromium tetraphenyl sulphanilate (m.p. 90°C) decomposes at lower temperatures compared to calcium salts, highlighting cation-dependent stability .

- Bioavailability: Calcium gluconate outperforms inorganic salts like calcium phosphate in absorption rates due to organic anion compatibility .

Actividad Biológica

Calcium bis(sulphanilate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial action and plant growth regulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Calcium bis(sulphanilate) is a calcium salt of sulphanilic acid, characterized by the formula . Its structure allows it to participate in various biochemical interactions, particularly those involving enzyme inhibition and microbial interactions.

Antimicrobial Activity

Research indicates that calcium bis(sulphanilate) exhibits significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including:

- Streptococcus fecalis

- Lactobacillus arabinosus

- Lactobacillus plantarum

The mechanism of action is primarily through the inhibition of folic acid biosynthesis, a critical pathway for bacterial growth. The inhibition can be reversed by the addition of p-aminobenzoic acid (PABA), which suggests that calcium bis(sulphanilate) acts as a competitive inhibitor in this biosynthetic pathway .

Table 1: Antimicrobial Efficacy of Calcium bis(sulphanilate)

Plant Growth Regulation

Calcium bis(sulphanilate) has also been studied for its effects on plant growth. Similar to other sulphonamide compounds, it has been shown to inhibit the growth of various plants, including wheat and cress. The inhibition is linked to its interference with folic acid biosynthesis, which is essential for plant development .

Case Study: Effects on Wheat Growth

In a controlled study, wheat seedlings treated with calcium bis(sulphanilate) exhibited stunted growth compared to untreated controls. The addition of PABA significantly mitigated these effects, demonstrating the compound's role as a growth regulator through its impact on metabolic pathways related to folate synthesis .

Environmental Impact and Microbial Degradation

The degradation of calcium bis(sulphanilate) in environmental contexts has been investigated, particularly concerning its potential as a contaminant. Research into microbial degradation pathways shows that certain fungi can effectively degrade this compound, which may have implications for bioremediation strategies .

Table 2: Microbial Degradation Rates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.